

Application Notes: Measuring Mitochondrial Complex II Activity Using **Sodium Succinate**

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Compound of Interest

Compound Name: Sodium Succinate

Cat. No.: B1670766

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Introduction

Mitochondrial complex II, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase, plays a pivotal role in cellular energy metabolism. It is a key enzyme complex of the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.^[1] Complex II catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone (Coenzyme Q) to ubiquinol.^[2] This function directly links the TCA cycle to the respiratory chain, making it a critical hub for cellular respiration.

Dysfunction of complex II has been implicated in a variety of human diseases, including hereditary paraganglioma/phaeochromocytoma syndrome, the neurodegenerative disorder Leigh syndrome, and certain cancers. Therefore, the accurate measurement of complex II activity is crucial for basic research, disease diagnostics, and the development of novel therapeutic agents targeting mitochondrial function.

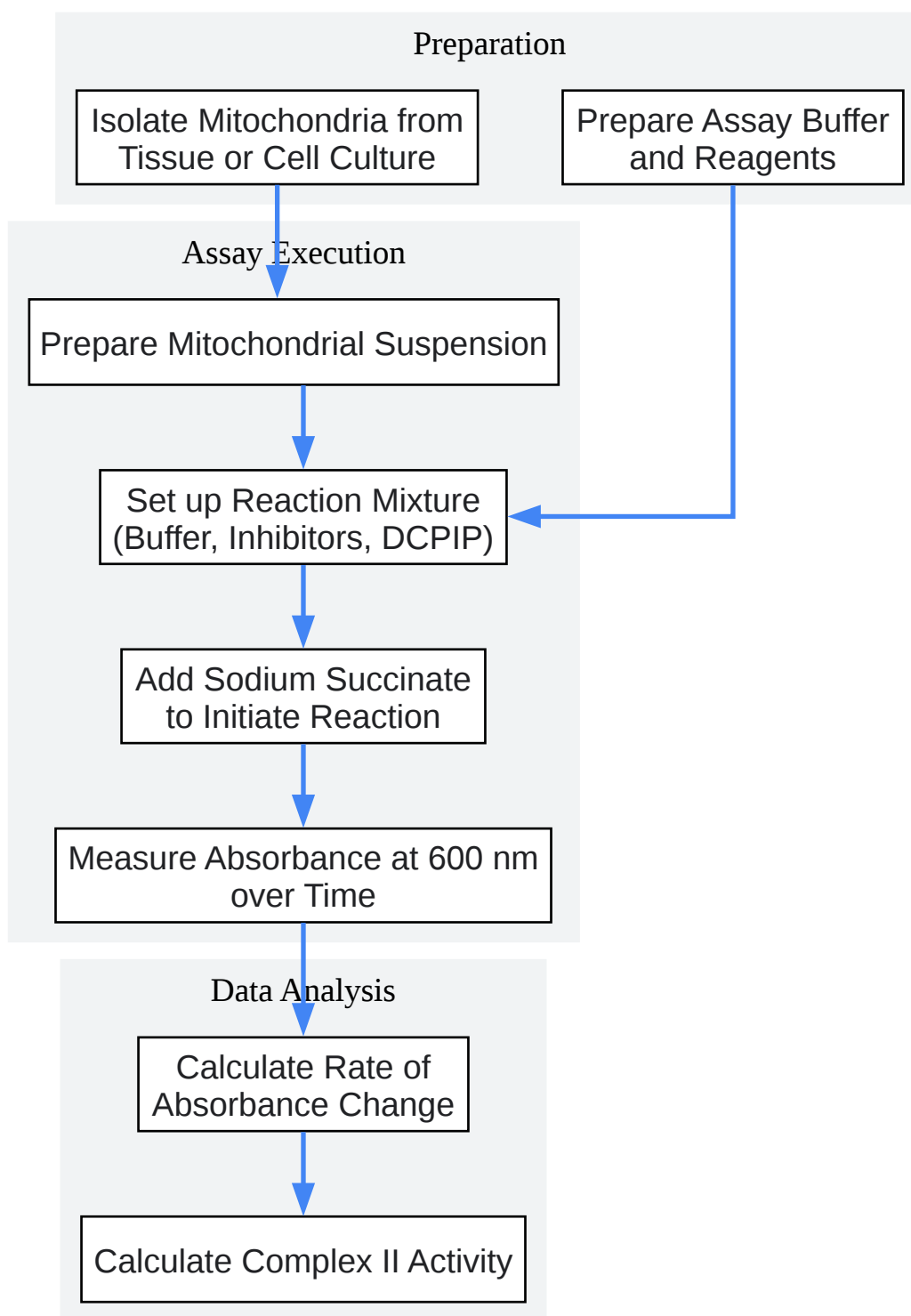
These application notes provide a detailed protocol for measuring the activity of complex II in isolated mitochondria using **sodium succinate** as the substrate. The assay is based on a spectrophotometric method where the activity of complex II is determined by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).^[2]^[3]^[4]

Principle of the Assay

The activity of mitochondrial complex II is measured by monitoring the rate of succinate-dependent reduction of the artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP). In this assay, succinate is oxidized to fumarate by complex II. The electrons generated from this oxidation are transferred to DCPIP, which is reduced and changes color. The rate of decrease in absorbance of DCPIP at 600 nm is directly proportional to the complex II activity.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

To ensure the specific measurement of complex II activity, inhibitors of other respiratory chain complexes are included in the assay. Rotenone is used to inhibit complex I, and antimycin A is used to inhibit complex III, preventing the transfer of electrons from other substrates and to subsequent complexes.[\[3\]](#)[\[4\]](#)[\[6\]](#)

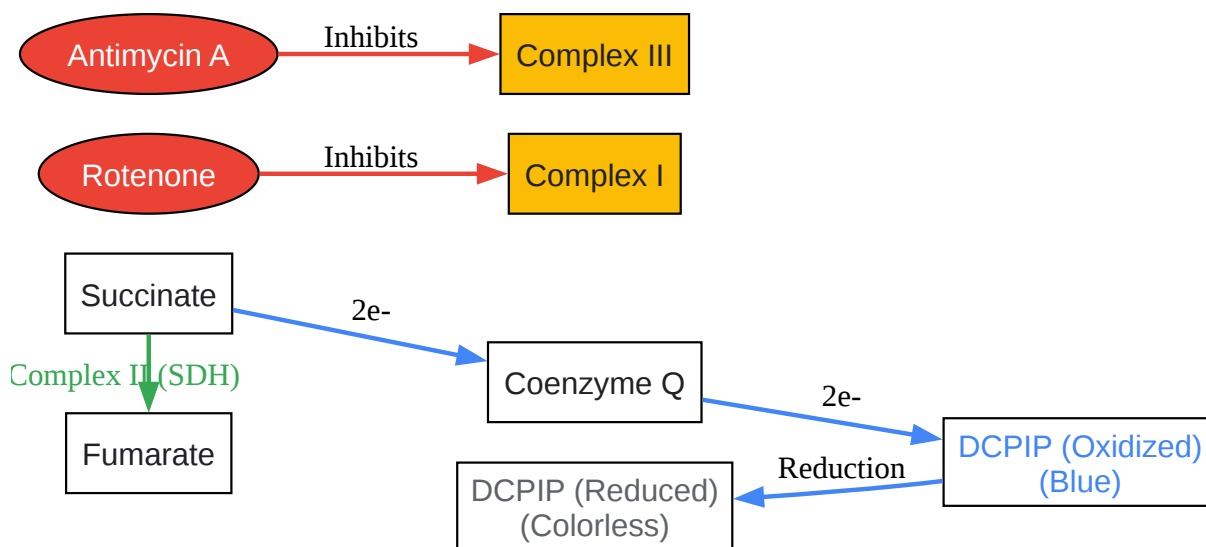
Experimental Workflow



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Caption: Experimental workflow for measuring Complex II activity.

Signaling Pathway



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Caption: Electron flow in the Complex II activity assay.

Protocols

I. Isolation of Mitochondria

This protocol describes a general method for isolating mitochondria from soft tissues (e.g., liver, heart) or cultured cells. The procedure should be performed at 4°C, and all buffers and equipment should be pre-chilled.

Materials:

- Mitochondria Isolation Buffer (MIB):
 - 210 mM Mannitol
 - 70 mM Sucrose
 - 5 mM HEPES

- 1 mM EGTA
- pH 7.2
- Homogenizer (Dounce or Potter-Elvehjem)
- Centrifuge and rotor capable of 12,000 x g
- Microcentrifuge tubes

Procedure:

- Tissue Preparation: Mince the fresh tissue (approximately 100-200 mg) into small pieces on a pre-chilled glass plate.
- Homogenization: Transfer the minced tissue to a pre-chilled glass homogenizer with 2 mL of MIB. Homogenize with 10-15 strokes of a loose-fitting pestle. For cultured cells, pellet the cells and resuspend in MIB before homogenization.
- Differential Centrifugation:
 - Transfer the homogenate to a centrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
 - Carefully transfer the supernatant to a new tube and centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the mitochondria.
 - Discard the supernatant and gently resuspend the mitochondrial pellet in 1 mL of MIB.
 - Repeat the 12,000 x g centrifugation step.
- Final Mitochondrial Pellet: Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 100-200 µL) of MIB.
- Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method (e.g., Bradford or BCA assay). The mitochondrial suspension can be stored on ice for immediate use or at -80°C for long-term storage.

II. Complex II Activity Assay

This protocol outlines the spectrophotometric measurement of complex II activity.

Reagents:

- Assay Buffer: 25 mM Potassium Phosphate Buffer, pH 7.2
- **Sodium Succinate** (Substrate): 400 mM stock solution in distilled water, pH 7.4.[\[7\]](#)
- 2,6-Dichlorophenolindophenol (DCPIP): 5 mM stock solution in distilled water.[\[7\]](#)
- Rotenone (Complex I Inhibitor): 2 mM stock solution in ethanol.
- Antimycin A (Complex III Inhibitor): 2 mg/mL stock solution in ethanol.
- Potassium Cyanide (KCN) (Complex IV Inhibitor): 10 mM stock solution in distilled water (prepare fresh).[\[7\]](#)

Table 1: Reagent Preparation and Final Concentrations

Reagent	Stock Concentration	Final Concentration in Assay
Assay Buffer	25 mM	25 mM
Isolated Mitochondria	1-5 mg/mL	10-100 µg
Rotenone	2 mM	1-2 µM
Antimycin A	2 mg/mL	10 µM
KCN	10 mM	2 mM
DCPIP	5 mM	50-100 µM
Sodium Succinate	400 mM	10-20 mM

Assay Procedure:

- Spectrophotometer Setup: Set up a spectrophotometer to measure absorbance at 600 nm at a controlled temperature (e.g., 25-30°C).[7]
- Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture by adding the following components in the specified order:
 - Assay Buffer
 - Isolated Mitochondria (10-100 µg)
 - Rotenone (final concentration 1-2 µM)
 - Antimycin A (final concentration 10 µM)
 - KCN (final concentration 2 mM)
 - DCPIP (final concentration 50-100 µM)
- Incubation: Incubate the reaction mixture for 5-10 minutes at the assay temperature to allow for complete inhibition of complexes I, III, and IV.
- Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 600 nm for 1-2 minutes.
- Initiate Reaction: Add **sodium succinate** (final concentration 10-20 mM) to the cuvette to initiate the reaction. Mix quickly by gentle inversion.
- Data Acquisition: Immediately start recording the decrease in absorbance at 600 nm for 5-10 minutes.

III. Data Analysis

The activity of complex II is calculated from the linear rate of DCPIP reduction.

- Calculate the Rate of Absorbance Change ($\Delta A/\text{min}$): Determine the slope of the linear portion of the absorbance versus time curve.
- Calculate Complex II Activity: Use the Beer-Lambert law to calculate the activity.

$$\text{Activity } (\mu\text{mol/min/mg}) = (\Delta A/\text{min}) / (\epsilon * l * [\text{Protein}]) * 10^6$$

Where:

- $\Delta A/\text{min}$: Change in absorbance per minute
- ϵ (epsilon): Molar extinction coefficient of DCPIP ($21 \text{ mM}^{-1}\text{cm}^{-1}$ at 600 nm)
- l : Path length of the cuvette (usually 1 cm)
- $[\text{Protein}]$: Protein concentration of mitochondria in the assay (mg/mL)

Table 2: Representative Data and Expected Results

Sample	Mitochondrial Protein (μg)	$\Delta A_{600}/\text{min}$	Complex II Activity (nmol/min/mg protein)
Control	50	-0.050	47.6
Inhibitor (Malonate)	50	-0.005	4.8
Drug Candidate X	50	-0.025	23.8

Note: The values presented in this table are for illustrative purposes only. Actual results will vary depending on the source of mitochondria and experimental conditions.

Troubleshooting

Table 3: Troubleshooting Common Issues

Issue	Possible Cause	Solution
No or low activity	Inactive mitochondria	Ensure proper isolation procedure; use fresh samples.
Substrate or reagent degradation	Prepare fresh reagents, especially KCN and DCPIP.	
Incorrect pH of assay buffer	Verify and adjust the pH of the assay buffer.	
High background rate	Contamination with other dehydrogenases	Ensure complete inhibition with rotenone and antimycin A.
Non-enzymatic reduction of DCPIP	Run a blank reaction without mitochondria.	
Non-linear reaction rate	Substrate depletion	Use a higher concentration of succinate.
Enzyme instability	Perform the assay at a lower temperature.	

References

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